Product packaging for N-Methyl-N-(quinolin-6-ylmethyl)amine(Cat. No.:CAS No. 179873-36-0)

N-Methyl-N-(quinolin-6-ylmethyl)amine

Cat. No.: B067230
CAS No.: 179873-36-0
M. Wt: 172.23 g/mol
InChI Key: IIPNTNDPIZNFRU-UHFFFAOYSA-N
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Description

N-Methyl-N-(quinolin-6-ylmethyl)amine is a versatile and valuable chemical intermediate designed for advanced research applications, particularly in the field of medicinal chemistry. This compound features a quinoline heterocycle, a privileged scaffold in drug design, linked to a methylamine group via a methylene bridge. This specific molecular architecture makes it an ideal precursor for the synthesis of novel compounds targeting a wide range of biological pathways. Its primary research value lies in its role as a key synthon for constructing more complex molecules, such as potential enzyme inhibitors, receptor ligands, and fluorescent probes. The quinoline moiety is frequently found in molecules with documented anticancer, antimicrobial, and anti-inflammatory activities, suggesting its utility in developing new therapeutic agents. Researchers can utilize this amine to introduce the N-methyl-N-(quinolinyl) pharmacophore into target structures, potentially modulating the compound's lipophilicity, basicity, and overall interaction with biological targets. This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new chemical space in pharmaceutical R&D. It is supplied for laboratory research purposes and is strictly for use by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B067230 N-Methyl-N-(quinolin-6-ylmethyl)amine CAS No. 179873-36-0

Properties

IUPAC Name

N-methyl-1-quinolin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-12-8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPNTNDPIZNFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424358
Record name N-METHYL-N-(QUINOLIN-6-YLMETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179873-36-0
Record name N-Methyl-6-quinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179873-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-METHYL-N-(QUINOLIN-6-YLMETHYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Investigations and Biological Activities of N Methyl N Quinolin 6 Ylmethyl Amine and Its Analogs

Anticancer and Antiproliferative Activities of Quinoline-Based Amines

Quinoline (B57606) derivatives are recognized for their potential as anticancer agents, a reputation historically anchored by the discovery of camptothecin (B557342), a quinoline alkaloid. nih.gov Modern research continues to explore a variety of synthetic quinoline compounds for their ability to combat cancer through various mechanisms. nih.govmdpi.comresearchgate.netnih.gov

In Vitro Cytotoxicity against Diverse Cancer Cell Lines (e.g., NCI-60 Panel, MCF-7, MDA-MB-468)

The National Cancer Institute's (NCI) 60 human tumor cell line screen (NCI-60) has been a foundational tool in the discovery of novel anticancer agents for over three decades. nih.gov Numerous quinoline-based amines and their analogs have been evaluated using this panel, demonstrating a broad range of cytotoxic activities against various cancer types, including leukemia, lung, colon, breast, and melanoma. researchgate.netmdpi.com

For instance, certain 7-chloroquinoline hydrazone derivatives have shown potent growth inhibition, with GI₅₀ values (the concentration required to inhibit cell growth by 50%) in the submicromolar range against several NCI-60 cell lines. mdpi.com One of the most active compounds, a hydrazone designated as 23 , exhibited significant efficacy across the panel. mdpi.com Another analog, 16 , was particularly effective against the SR leukemia cell line with a GI₅₀ value of 120 nM. mdpi.com Similarly, a series of novel N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides displayed inhibitory activity against human colon cancer cell lines Caco-2 and HCT-116. mdpi.com

The table below summarizes the cytotoxic activity of selected quinoline analogs against various cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineActivity (IC₅₀ / GI₅₀)
7-Chloroquinoline HydrazoneHydrazone 16 Leukemia (SR)120 nM
7-Chloroquinoline HydrazoneHydrazone 23 Various NCI-60 LinesSubmicromolar
Phenylquinolin-2(1H)-oneCompound 12e HL-60, H460Submicromolar
Quinolone CarboxamideCompound 16 Caco-213 µM
6-(quinolin-2-ylthio) pyridine (B92270)Compound 4f MCF-76.39 µM
6-(quinolin-2-ylthio) pyridineCompound 4f A5498.21 µM

This table is interactive. You can sort the columns by clicking on the headers.

Induction of Apoptosis in Neoplastic Cells

A primary mechanism through which quinoline-based compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This process is characterized by distinct morphological changes, such as chromatin condensation, nuclear shrinking, and the formation of apoptotic bodies. nih.gov

Studies on 6,7-methylenedioxy-4-substituted phenylquinolin-2-one derivatives have shown that these compounds can effectively trigger apoptosis in cancer cells. For example, compound 12e was observed to induce these classic apoptotic characteristics in HL-60 and H460 cells when visualized with Hoechst 33258 staining. nih.gov The apoptotic action of this compound was further confirmed by the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Other research has indicated that certain analogs can induce apoptosis through signaling pathways involving PTEN/AKT/P53. mdpi.com

Selective Antitumor Potency in Specific Malignancies

While some quinoline derivatives show broad-spectrum activity, others exhibit selective potency against specific types of cancer. The data from the NCI-60 screen is particularly valuable for identifying such selectivity. mdpi.com For example, the cytotoxic profiles of 7-chloroquinoline hydrazones revealed that certain compounds were more effective against leukemia and melanoma cell lines compared to others. mdpi.com

This selectivity is often linked to the specific molecular targets within the cancer cells. Quinoline derivatives have been developed as inhibitors of various targets crucial for tumor growth, such as tyrosine kinases (e.g., bosutinib, lenvatinib), the PI3K/mTOR pathway, and the M2 isoform of pyruvate kinase (PKM2), which is specific to tumor cells. nih.govnih.gov The ability to target pathways that are uniquely active or overexpressed in certain malignancies forms the basis for this selective antitumor effect. nih.gov

Synergistic Effects with Established Chemotherapeutics

An emerging strategy in cancer treatment involves combining novel compounds with existing chemotherapy drugs to enhance efficacy and overcome resistance. Quinoline-based agents have shown potential in this area. Research has demonstrated that combining certain therapeutic approaches can sensitize tumors to the effects of DNA alkylating agents like temozolomide (TMZ) and N,N'-bis(2-chloroethyl)-N-nitrosourea (BCNU). nih.gov For example, depleting methionine, an amino acid crucial for cancer cell metabolism, has been shown to treble the efficacy of TMZ against certain brain tumor xenografts. nih.gov While not a direct combination with a quinoline compound, this highlights the principle of synergistic interactions. Furthermore, some vitamins known to influence methylation pathways, which are also targeted by some quinoline analogs, have synergistic effects with chemotherapies without significantly impacting normal cells. mdpi.com

Antimicrobial Activities of Quinoline-Substituted Amines

The quinoline ring is a well-established pharmacophore in the development of antimicrobial agents. nih.gov The emergence of drug-resistant bacterial strains has spurred research into new quinoline derivatives with potent antibacterial properties. nih.govmdpi.com

Antibacterial Efficacy (e.g., Gram-Positive and Gram-Negative Strains)

Quinoline-substituted amines and related analogs have demonstrated significant efficacy against a range of both Gram-positive and Gram-negative bacteria. core.ac.ukresearchgate.net Studies have evaluated these compounds against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

For example, a series of 8-hydroxyquinoline-5-sulfonamide derivatives were tested, and compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) showed high activity against MRSA isolates, with efficacy comparable to the antibiotic oxacillin. nih.gov In another study, novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives also exhibited promising antimicrobial activity against various bacterial and fungal strains. nih.gov

The table below presents the antibacterial activity, measured by Minimum Inhibitory Concentration (MIC), of selected quinoline analogs.

Compound ClassSpecific CompoundBacterial StrainStrain TypeActivity (MIC in µg/mL)
8-Hydroxyquinoline (B1678124) SulfonamideCompound 3c MRSAGram-PositiveComparable to Oxacillin
Quinolizidine AlkaloidJussiaeiine BS. aureusGram-Positive6.0
Quinolizidine AlkaloidCermizine CS. aureusGram-Positive3.5
6-(quinolin-2-ylthio) pyridineCompound 4a Various StrainsGram +/-Promising Activity
6-(quinolin-2-ylthio) pyridineCompound 4b Various StrainsGram +/-Promising Activity

This table is interactive. You can sort the columns by clicking on the headers.

These investigations show that quinoline-based derivatives have the potential to be promising antibacterial leads that warrant further research. nih.gov

Antifungal Properties

The quinoline scaffold is a significant structural component in the development of new antifungal agents. nih.govmdpi.com Derivatives of quinoline have demonstrated a wide range of antifungal activities against various pathogenic fungi. nih.gov Research has focused on synthesizing and evaluating novel quinoline analogs to address the growing concern of drug resistance and the need for more effective antifungal therapies. nih.govnih.gov

A novel class of quinolin-6-yloxyacetamides has been identified as potent experimental fungicides. nih.gov These compounds are particularly effective against significant plant pathogens, including Phytophthora infestans, the causative agent of potato and tomato late blight, Mycosphaerella graminicola, which causes wheat leaf blotch, and Uncinula necator, responsible for grape powdery mildew. nih.gov The mechanism of their fungicidal action involves the inhibition of fungal tubulin polymerization, which leads to the destabilization of microtubules. nih.gov

In another study, new fluorinated quinoline analogs were synthesized and tested for their antifungal properties. mdpi.com Several of these compounds showed significant activity against a range of fungi. For instance, compounds 2b , 2e , 2f , 2k , and 2n exhibited strong activity (over 80% inhibition) against Sclerotinia sclerotiorum. mdpi.com Furthermore, compound 2g was found to be highly effective against Rhizoctonia solani, with an inhibition rate of 80.8%. mdpi.com The activity of some analogs, such as 2f against Phytophthora capsici, was comparable to the positive control, Tebufloquin. mdpi.com

Additionally, quinoline-thiazole derivatives have been investigated as antimicrobial agents. acs.org The antifungal activity of these compounds was tested against various Candida species. It was observed that electron-donating groups on the phenyl ring attached to the thiazole moiety generally resulted in higher activity against Candida krusei and Candida glabrata compared to electron-withdrawing groups. acs.org Replacing the phenyl ring with a naphthalene-1-yl group significantly increased the activity against C. krusei. acs.org

The antifungal potential of aminothioxanthones, which can be considered structurally related to quinolines, has also been explored. mdpi.com One such compound demonstrated notable activity against Candida albicans by disrupting its structural integrity and inhibiting key virulence factors like dimorphic transition and biofilm formation. mdpi.com

Table 1: Antifungal Activity of Selected Quinoline Analogs

Compound Class Fungal Strain(s) Key Findings Reference(s)
Quinolin-6-yloxyacetamides Phytophthora infestans, Mycosphaerella graminicola, Uncinula necator Inhibit fungal tubulin polymerization, leading to microtubule destabilization. nih.gov nih.gov
Fluorinated Quinoline Analogs Sclerotinia sclerotiorum, Rhizoctonia solani, Phytophthora capsici Several analogs showed >80% inhibition against S. sclerotiorum; compound 2g showed 80.8% inhibition against R. solani. mdpi.com mdpi.com

Antiprotozoal and Antimalarial Applications

The quinoline nucleus is a cornerstone in the development of antiprotozoal and particularly antimalarial drugs. nih.govresearchgate.net Historically, quinine (B1679958), a quinoline alkaloid from the Cinchona tree, was the first major treatment for malaria. nih.gov This has led to the development of numerous synthetic quinoline derivatives like chloroquine (B1663885), amodiaquine, and mefloquine (B1676156), which have been pivotal in malaria chemotherapy. nih.govmdpi.com

Antiprotozoal Activity

Research has extended to the evaluation of quinoline derivatives against a broad spectrum of protozoan parasites beyond Plasmodium. Novel quinoline derivatives incorporating arylnitro and aminochalcone moieties have been synthesized and tested against trypanosomatid parasites. nih.govuantwerpen.be Several of these compounds demonstrated significant in vitro activity against the parasites responsible for sleeping sickness (Trypanosoma brucei rhodesiense), nagana (Trypanosoma brucei brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.govuantwerpen.be

Specifically, compounds 2c , 2d , and 4i showed submicromolar activity against T. b. rhodesiense, with EC₅₀ values of 0.68, 0.8, and 0.19 µM, respectively. nih.govuantwerpen.be These compounds also displayed high selectivity, being significantly less toxic to human lung fibroblasts and mouse primary macrophages. nih.gov Compounds 2d and 4i were also effective against T. b. brucei. nih.govuantwerpen.be Another study focused on tetrazole-quinolines linked via a piperidine ring, which showed promising activity against Plasmodium falciparum but only moderate activity against Trypanosoma brucei rhodesiense. nih.gov

Table 2: Antiprotozoal Activity of Selected Quinoline Derivatives

Compound Class Protozoan Parasite(s) EC₅₀ / Key Findings Reference(s)
Arylnitro-aminochalcone-quinoline hybrids Trypanosoma brucei rhodesiense Compound 4i : 0.19 µM; Compound 2c : 0.68 µM; Compound 2d : 0.8 µM. nih.govuantwerpen.be nih.govuantwerpen.be
Arylnitro-aminochalcone-quinoline hybrids Trypanosoma brucei brucei Compound 4i : 0.4 µM; Compound 2d : 1.4 µM. nih.govuantwerpen.be nih.govuantwerpen.be

Antimalarial Activity

The development of new quinoline-based antimalarials is driven by the urgent need to overcome widespread drug resistance, particularly to chloroquine. nih.govnih.gov Molecular hybridization is a key strategy, combining the quinoline scaffold with other pharmacologically active groups to create hybrid compounds with enhanced efficacy. nih.govmdpi.com

Numerous studies have reported the synthesis and evaluation of novel quinoline analogs. For example, a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized, with some analogs showing considerable antimalarial activity in both in vitro and in vivo studies against Plasmodium falciparum. nih.gov Hybrids of quinoline and chalcone linked by an amino group have also shown potent activity, demonstrating significant inhibition of β-hematin formation, a crucial process for the parasite's survival. nih.gov

Other successful hybrid strategies include combining the 4-aminoquinoline structure with ferrocene, trioxolanes, and sulfonamides. mdpi.com Ferrocene-quinoline analogs and quinoline-sulfonamide hybrids have demonstrated potent activity against chloroquine-resistant strains of P. falciparum. mdpi.com The modification of the side chain at the 4-amino position of the quinoline ring is another area of active research, with N-methyl-4-aminoquinoline analogs showing promise against drug-resistant strains. acs.org A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, MG3 , has shown potent in vitro activity against both chloroquine-sensitive and resistant P. falciparum strains, as well as in vivo efficacy in mouse models. mdpi.com

Table 3: Antimalarial Activity of Selected Quinoline Analogs

Compound Class Plasmodium Strain(s) Activity / Key Findings Reference(s)
Quinoline-pyrazolopyridine hybrids P. falciparum (3D7, chloroquine-sensitive) Compound 5p showed potent in vitro and in vivo activity. nih.gov nih.gov
Quinoline-chalcone hybrids P. falciparum Compounds 22 and 23 showed high β-hematin inhibition (89.73% and 87.75%). nih.gov nih.gov
Quinoline-sulfonamide hybrids P. falciparum (3D7 and K1) IC₅₀ values as low as 0.01 μM against 3D7 and 0.36 μM against K1 (resistant). mdpi.com mdpi.com
4-Methylaminoquinoline analogs P. falciparum (3D7 and K1) Designed to show better activity in chloroquine-resistant strains. acs.org acs.org

Antiviral Potentials of Quinoline-Derived Compounds

The quinoline scaffold is recognized for its remarkable antiviral activity, and its derivatives have been investigated for potency against a wide array of viruses. nih.govnih.govresearchgate.net Several marketed drugs containing the quinoline structure, such as saquinavir, are used in antiviral therapy. nih.govresearchgate.net The broad-spectrum potential of these compounds makes them attractive candidates for the development of new antiviral agents, especially in the face of emerging viral threats and drug resistance. nih.govnih.gov

Quinoline derivatives have demonstrated efficacy against various RNA and DNA viruses. nih.govresearchgate.net Research has shown their potential against Zika virus (ZIKV), enterovirus, herpes viruses, human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus (HCV), and coronaviruses like SARS and MERS. nih.govnih.govresearchgate.net The mechanism of action can vary, but for some viruses, quinoline compounds like chloroquine are thought to interfere with viral replication. nih.gov

Specific studies have highlighted the promise of certain quinoline analogs. For instance, 2,8-bis(trifluoromethyl)quinoline derivatives were synthesized and screened for their ability to inhibit ZIKV replication, with some showing antiviral activity comparable to mefloquine. nih.gov In the context of Dengue virus (DENV), certain quinoline derivatives have been shown to impair infection by DENV serotype 2. nih.gov The structural similarity of active compounds to chlorquinaldol suggests potential pathways for developing new anti-DENV agents. nih.gov

Furthermore, newly synthesized quinoline derivatives have been screened for broad-spectrum antiviral activity. doi.org In one study, compound 4 was identified as an effective inhibitor against Respiratory Syncytial Virus (RSV), while compound 6 was active against Yellow Fever Virus (YFV). doi.org The versatility of the quinoline structure allows for modifications that can enhance binding affinity and selectivity for viral proteins or nucleic acids, thereby inhibiting viral replication. doi.org

Table 4: Antiviral Activity of Selected Quinoline Derivatives

Compound Class / Derivative Target Virus Key Findings Reference(s)
2,8-bis(trifluoromethyl)quinolines Zika Virus (ZIKV) Some derivatives showed antiviral activity similar to mefloquine and reduced ZIKV RNA production. nih.gov nih.gov
Novel Quinoline Derivatives Dengue Virus Serotype 2 (DENV2) Active molecules identified that impair DENV2 infection in cell-based assays. nih.gov nih.gov
General Quinoline Derivatives Respiratory Syncytial Virus (RSV) Compound 4 was an effective inhibitor with an EC₅₀ of 8.6 µg/mL. doi.org doi.org
General Quinoline Derivatives Yellow Fever Virus (YFV) Compound 6 was effective with an EC₅₀ of 3.5 µg/mL. doi.org doi.org

Other Biological Activities and Therapeutic Explorations (e.g., Anti-inflammatory, Analgesic)

Beyond their antimicrobial applications, quinoline and its derivatives exhibit a wide range of other biological activities, including significant anti-inflammatory and analgesic properties. benthamdirect.comnih.gov This has prompted research into their potential for managing inflammatory disorders and pain. researchgate.netnih.gov The heterocyclic quinoline structure serves as a valuable pharmacophore for designing new therapeutic agents in these areas. researchgate.net

Anti-inflammatory and Analgesic Activities

Several studies have synthesized and evaluated new quinoline-based compounds for their ability to reduce inflammation and alleviate pain. In one such study, novel quinoline, pyran, and indeno[1,2-b]pyrano[2,3-b]quinoline heterocycles were synthesized from 2-chloroquinolin-3-carbaldehyde. researchgate.net When tested using carrageenan-induced paw edema (for anti-inflammatory activity) and writhing assays (for analgesic activity), a majority of the synthesized compounds showed positive effects. researchgate.net Notably, compounds 2 and 6 from this series exhibited anti-inflammatory and analgesic effects comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. researchgate.net

Another research effort focused on quinoline derivatives bearing azetidinone scaffolds. nih.gov A series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized and evaluated. The anti-inflammatory activity test revealed that compounds 6a (3-chloro-1-(2-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) and 6b (3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one) demonstrated significant anti-inflammatory and analgesic activity. nih.gov The development of such compounds is partly motivated by the need to find alternatives to traditional NSAIDs, which are often associated with gastric side effects. nih.gov

The anti-inflammatory effects of some quinoline derivatives have also been investigated at the molecular level. For example, the compound N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, when loaded into soluble starch nanoparticles, was tested against methotrexate-induced inflammation. nih.gov The treatment resulted in a significant reduction in inflammatory markers such as MMP-9, IL-1β, and NF-kB in lung tissues, and histopathological examination showed minimal inflammatory infiltration. nih.gov

Table 5: Anti-inflammatory and Analgesic Activities of Selected Quinoline Derivatives

Compound Class / Derivative Biological Activity Experimental Model Key Findings Reference(s)
Pyranoquinoline Heterocycles Anti-inflammatory, Analgesic Carrageenan-induced paw edema, Writhing assay Compounds 2 and 6 showed effects comparable to diclofenac sodium. researchgate.net researchgate.net
Quinoline-Azetidinone Scaffolds Anti-inflammatory, Analgesic Carrageenan-induced paw edema, Eddy's hot plate Compounds 6a and 6b exhibited significant activity. nih.gov nih.gov

Molecular Mechanisms of Action and Cellular Interactions of N Methyl N Quinolin 6 Ylmethyl Amine Analogs

Kinase Inhibition Profiles

Research into quinoline-based compounds has revealed their capacity to inhibit a diverse set of kinases, often with high potency and selectivity. This inhibitory action is central to their mechanism of action, leading to the disruption of signaling pathways that drive tumor progression.

The c-Met receptor tyrosine kinase and its signaling pathway are considered attractive targets for cancer therapy due to their role in tumor development, progression, and metastasis. nih.govunipa.it A number of small molecules incorporating a quinoline (B57606) nucleus have been developed as potent c-Met inhibitors. researchgate.netnih.gov Structure-activity relationship (SAR) studies have identified the 4-phenoxyquinoline moiety as a crucial pharmacophoric element for modulating c-Met kinase activity. nih.govunipa.it

Prominent examples of approved drugs, such as Cabozantinib and Foretinib, feature this quinoline core and bind within the kinase domain of the c-Met receptor. nih.govunipa.it Further research has led to the development of highly selective derivatives. For instance, a 3,6-disubstituted quinoline (Compound 26) demonstrated selective inhibition against c-Met with a half-maximal inhibitory concentration (IC50) of 9.3 nM. nih.gov Similarly, 4,6,7-substituted quinoline analogs have shown activity comparable to or greater than existing drugs, with compounds 27 and 28 exhibiting IC50 values of 19 nM and 64 nM, respectively. nih.gov

Table 1: Inhibition of c-Met Kinase by Selected Quinoline Analogs

CompoundStructure Descriptionc-Met IC50 (nM)Reference
Compound 263,6-disubstituted quinoline9.3 nih.gov
Compound 274,6,7-substituted quinoline19 nih.gov
Compound 284,6,7-substituted quinoline64 nih.gov
Cabozantinib4-phenoxyquinoline derivative40 nih.gov

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell metabolism, growth, and survival, and its deregulation is a common event in cancer. nih.govmdpi.com Consequently, the dual inhibition of PI3K and mTOR is a validated therapeutic strategy. nih.gov Quinoline-based compounds have emerged as potent inhibitors of this pathway. nih.gov

Omipalisib (GSK2126458), a derivative featuring a quinoline core, is a potent dual inhibitor of PI3K and mTOR. nih.govnih.gov Another analog, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent mTOR inhibitor with an IC50 of 64 nM and effectively disrupts the entire PI3K-Akt-mTOR-p70S6K cascade. nih.gov Furthermore, a series of novel 3-substituted aminomethylquinoline analogs were developed as dual PI3Kδ/mTOR inhibitors. bohrium.com Within this series, compounds 5h and 5e showed excellent potency against both enzymes and strong anti-proliferative effects in cancer cell lines. bohrium.com

Table 2: Dual Inhibition of PI3K/mTOR by Quinoline Analogs

CompoundTarget(s)IC50 (µM)Reference
PQQmTOR0.064 nih.gov
Compound 5hPI3Kδ0.042 bohrium.com
mTOR0.059
Compound 5ePI3Kδ0.056 bohrium.com
mTOR0.073

The RAF family of kinases are key components of the mitogen-activated protein kinase (MAPK) pathway, with the B-RAF isoform being a primary activator of downstream signaling. nih.gov Mutations in B-RAF, particularly the V600E mutation, are found in a high percentage of certain cancers, making it a critical therapeutic target. nih.govmdpi.com Quinoline-based diarylamides have been successfully designed as potent B-RAF inhibitors. nih.gov

Structural modifications to the quinoline scaffold have been shown to significantly influence inhibitory potency. nih.gov The introduction of a hydroxyl group at the 5- or 6-position of the quinoline ring was found to considerably improve potency towards both B-RAF V600E and c-RAF. nih.govresearchgate.net This research led to the discovery of highly potent dual B-RAF V600E and c-RAF inhibitors, such as compounds 17b and 18a, which exhibit IC50 values in the nanomolar range. nih.gov

Table 3: Inhibition of RAF Kinases by Quinoline Analogs

CompoundTarget KinaseIC50 (µM)Reference
Compound 17aB-RAF V600E0.137 nih.gov
c-RAF0.0950
Compound 18aB-RAF V600E0.114 nih.govresearchgate.net
c-RAF0.0653
Compound 17bB-RAF V600E0.128 researchgate.net
c-RAF0.0676

Rho-associated protein kinase (ROCK) is a serine/threonine kinase that plays a significant role in regulating cellular functions such as contraction, motility, and adhesion. As such, it has become an attractive therapeutic target for a variety of diseases. nih.gov Research into ROCK inhibitors has explored various heterocyclic scaffolds, including the quinazoline core, which is structurally related to quinoline. A series of inhibitors based on the 4-quinazolinone and quinazoline scaffolds have been developed, leading to the identification of analogs with high potency against ROCK-II and good selectivity over other kinases like protein kinase A (PKA). nih.gov

Haspin is an atypical protein kinase that phosphorylates histone H3 at threonine 3 (H3T3), a crucial step for ensuring proper chromosome alignment and segregation during mitosis. nih.govpatsnap.com Its role in cell division makes it a promising target for anticancer therapies. patsnap.com A novel class of potent Haspin inhibitors is based on the 3H-pyrazolo[4,3-f]quinoline scaffold. nih.gov These compounds are synthesized through a one-flask Doebner/Povarov reaction and have been shown to potently inhibit Haspin with IC50 values in the low nanomolar range. nih.gov The most active inhibitor from this series, HSD972, inhibits Haspin with an IC50 of 14 nM and also inhibits the proliferation of several cancer cell lines. nih.gov In addition to this scaffold, substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one derivatives have also been developed as highly selective Haspin inhibitors, with some analogs showing IC50 values of 1 and 2 nM. nih.gov

Table 4: Inhibition of Haspin Kinase by Quinoline-Based Scaffolds

Compound/ScaffoldHaspin IC50 (nM)Reference
HSD972 (3H-pyrazolo[4,3-f]quinoline)14 nih.gov
Indolo[2,3-c]quinolone-6-one Analog 11 nih.gov
Indolo[2,3-c]quinolone-6-one Analog 22 nih.gov

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase associated with tumor proliferation, invasion, and migration in various cancers. nih.govnih.gov Disruption of its signaling is a key therapeutic strategy. While reports specifically detailing quinoline derivatives targeting IGF-1R are limited, the closely related quinazoline scaffold has been successfully utilized to this end. nih.gov Several quinazoline derivatives have been developed as potent and selective inhibitors of growth factor receptor tyrosine kinases. nih.gov For example, the novel quinazoline derivative HMJ-30 was specifically designed to target the ATP-binding site of IGF-1R, leading to the inhibition of downstream signaling pathways and a reduction in cancer cell invasion and migration. nih.govnih.gov

Interaction with Nucleic Acids and Associated Enzymes

Quinoline derivatives are well-documented for their interactions with DNA and associated enzymes, which are critical for cellular function and survival. These interactions form the basis of their application as therapeutic agents, particularly as antimicrobials and anticancer drugs.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Analogs of N-Methyl-N-(quinolin-6-ylmethyl)amine, specifically quinolones, are known to target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for antibacterial agents. nih.gov

The mechanism of action does not involve simple enzyme inhibition but rather converting the enzymes into cellular poisons. nih.gov Quinolones stabilize the covalent complex formed between the topoisomerase and DNA, which is an intermediate in the enzyme's catalytic cycle. nih.govnih.gov This stabilization leads to the accumulation of double-strand DNA breaks, triggering the SOS response for DNA repair and ultimately leading to bacterial cell death. nih.gov

Different quinolone compounds can exhibit preferential targeting. For instance, in Staphylococcus aureus, norfloxacin preferentially attacks topoisomerase IV, leading to a slow blockage of DNA synthesis. nih.gov In contrast, nalidixic acid targets gyrase and inhibits replication more rapidly. nih.gov This differential targeting suggests that the specific structure of the quinoline analog influences its primary cellular target. The core quinoline ring is considered pivotal for this inhibitory activity. nih.gov

Pathways of Programmed Cell Death and Cell Cycle Dysregulation

The induction of programmed cell death (PCD), or apoptosis, is a common mechanism for anticancer agents. Quinoline derivatives have been noted for their potential anticancer activity. researchgate.net While direct studies on this compound's effect on PCD are unavailable, the activity of its analogs suggests a potential to trigger such pathways. For example, betulinic acid, another type of compound, induces PCD in melanoma cells through the activation of mitogen-activated protein kinases (MAPKs), a common signaling pathway in apoptosis. nih.gov Compounds that inhibit critical cellular machinery, such as topoisomerases or epigenetic enzymes, often lead to cell cycle arrest and the initiation of apoptosis as a consequence of overwhelming cellular stress and DNA damage.

Ligand-Receptor Binding and Allosteric Modulation (e.g., NMDA Receptor, GPR35)

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic receptor for the excitatory neurotransmitter glutamate and is integral to synaptic plasticity and memory. wikipedia.orgnih.gov It is a complex channel whose activation requires the binding of both glutamate and a co-agonist like glycine or D-serine, as well as the relief of a voltage-dependent magnesium ion (Mg2+) block. wikipedia.org The receptor's complexity allows for multiple points of modulation. Allosteric modulators are substances that bind to a site on the receptor that is distinct from the primary (orthosteric) agonist binding site. nih.gov This binding can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's response to the agonist. nih.gov

G protein-coupled receptors (GPCRs), such as GPR35, are another major class of receptors that are frequently targeted by allosteric modulators. nih.gov While there is extensive research on modulators for these receptors, no specific data from the reviewed sources directly links this compound or its immediate analogs to binding or allosteric modulation of the NMDA receptor or GPR35.

Structure Activity Relationship Sar Studies and Rational Drug Design for N Methyl N Quinolin 6 Ylmethyl Amine Derivatives

Impact of Substituent Variations on Pharmacological Potency and Selectivity

The biological profile of quinoline (B57606) derivatives can be finely tuned by introducing various substituents onto the core ring system. dntb.gov.ua The nature, position, and stereochemistry of these functional groups dictate the molecule's interaction with its biological target, thereby influencing its potency and selectivity. nih.gov

Research into quinoline derivatives has shown that modifications at nearly all positions of the bicyclic system can impact pharmacological activity. For instance, in the context of anti-cholinesterase activity, the introduction of substituents on a 4-N-phenyl ring attached to a quinoline core demonstrated that even minor changes, such as the position of a chloro group (ortho, meta, or para), could alter inhibitory potency against different enzymes. nih.gov Similarly, the presence of electron-donating groups like hydroxyl or methoxy (B1213986) groups on the phenyl ring influenced activity, with methoxy groups generally conferring greater potency. nih.gov

In the development of antibacterial agents, SAR studies on halogenated quinolines (HQs) revealed that synthetic tuning of the 2-position of the HQ scaffold has a significant impact on antibacterial and antibiofilm activities. nih.govlookchem.com The introduction of bulky aromatic substituents has been shown to have a greater positive effect on antibacterial activity compared to non-bulky aliphatic groups. researchgate.net

For derivatives of N-Methyl-N-(quinolin-6-ylmethyl)amine, substitutions could be explored at various positions on the quinoline ring (e.g., 2, 4, 7, 8). Based on broader quinoline SAR studies, one could hypothesize the following:

Positions 2 and 4: Introduction of various groups at these positions could modulate activity. For example, linking other bioactive moieties at the 2-position has been a successful strategy for creating potent antibacterial agents. nih.gov

Position 7: The presence of a hydroxyl or methoxy group at this position has been shown to improve the antitumor activity of some quinoline compounds. orientjchem.org

Position 8: Substitution at this position is also critical. For example, 8-hydroxyquinoline (B1678124) is a well-known chelating agent whose activity can be modified by further substitution. nih.gov

The following table summarizes SAR findings for various quinoline derivatives, illustrating the impact of substituent variations on biological activity.

Core Scaffold Substituent Variation Biological Activity Key Finding Reference
4-N-phenylaminoquinolineUnsubstituted vs. Substituted Phenyl RingAcetylcholinesterase (AChE) InhibitionUnsubstituted phenyl ring showed better inhibitory potency than substituted versions. nih.gov
4-N-phenylaminoquinoline-OH vs. -OCH3 at para positionAChE InhibitionMethoxy group led to higher potency than the hydroxyl group. nih.gov
Halogenated Quinoline (HQ)Alkylated/Aminated at position 2Antibacterial (MRSA, VRE)Diverse substitutions led to potent antibacterial and biofilm eradication activities. lookchem.com
QuinolineAromatic vs. Aliphatic substituentsAntibacterialBulky aromatic groups contributed more to activity than non-bulky aliphatic groups. researchgate.net
QuinolineHydroxyl/Methoxy at position 7AnticancerPresence of these groups can improve antitumor activity. orientjchem.org

Significance of the N-Methyl and Quinolinylmethyl Moieties in Bioactivity

The this compound structure comprises two key moieties whose individual and combined contributions are vital for bioactivity: the quinolinylmethyl group and the N-methyl group.

Quinolinylmethyl Moiety: The quinoline ring system is a versatile pharmacophore found in numerous natural and synthetic bioactive compounds. rsc.orgnih.gov Its planar, aromatic structure allows it to participate in various non-covalent interactions with biological macromolecules, including π-π stacking and intercalation with DNA. orientjchem.orgnih.gov In fact, certain quinoline-based compounds have been shown to inhibit DNA methyltransferases by intercalating into DNA, causing a conformational change in the enzyme-DNA complex. nih.gov The synthetic flexibility of the quinoline scaffold allows for its functionalization at multiple positions, making it a cornerstone in drug design. nih.govresearchgate.net The methylene (B1212753) linker (-CH2-) provides rotational freedom, allowing the quinoline and amine portions of the molecule to adopt optimal orientations for binding to a target.

N-Methyl Moiety: The amine group is crucial for establishing hydrogen bonds and ionic interactions with biological receptors, particularly the nitrogen atom, which often acts as a hydrogen bond acceptor. researchgate.net The presence of a methyl group on the nitrogen (the N-methyl group) has several important implications:

Basicity: It modulates the basicity (pKa) of the nitrogen atom, which can affect the strength of ionic interactions and the compound's ionization state at physiological pH.

Lipophilicity: The methyl group increases the local lipophilicity around the nitrogen, which can influence membrane permeability and interactions with hydrophobic pockets in a receptor.

Steric Effects: The methyl group adds steric bulk, which can either enhance binding by promoting a specific conformation or hinder it by preventing access to a binding site.

Metabolic Stability: N-methylation can sometimes protect the amine from metabolic degradation, potentially increasing the compound's half-life.

In a study of quinoline-based DNA methyltransferase inhibitors, the addition of a methylamine (B109427) group to the core structure was shown to be compatible with potent, low-micromolar inhibitory activity. nih.gov This highlights the importance of the amine functionality in mediating the biological effect. The N-methyl group, specifically, can play a critical role in fine-tuning the binding affinity and pharmacokinetic properties of the molecule. ontosight.ai

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional structure (conformation) of a drug molecule is a critical determinant of its biological activity. For this compound derivatives, the conformational flexibility primarily arises from the rotation around the single bonds of the methylene linker connecting the quinoline ring to the N-methylamine group. This flexibility allows the molecule to adopt different spatial arrangements, only some of which may be suitable for binding to a biological target.

Molecular recognition, the process by which a molecule binds to its specific receptor, is highly dependent on a complementary fit in terms of shape and electronic properties. Molecular docking studies are computational techniques used to predict the preferred conformation of a molecule when bound to a target. sci-hub.se These studies have been instrumental in understanding the SAR of quinoline derivatives.

For instance, docking studies of quinoline-based inhibitors have identified key interactions that stabilize the drug-receptor complex: mdpi.com

Hydrogen Bonding: The nitrogen atom of the quinoline ring or the amine group can act as hydrogen bond acceptors. researchgate.net

π-π Stacking: The planar quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. mdpi.com

Cation-π Interactions: If the amine group is protonated, it can form favorable cation-π interactions with aromatic residues. mdpi.com

Hydrophobic Interactions: The quinoline ring and the N-methyl group can fit into hydrophobic pockets within the target protein.

The conformation of the linker is crucial as it dictates the distance and relative orientation between the quinoline "anchor" and the interacting amine group. A rigid conformation might pre-organize the molecule for optimal binding, leading to higher affinity, while a highly flexible molecule might have to pay a higher entropic penalty upon binding. Therefore, understanding and controlling the conformational preferences of this compound derivatives is a key aspect of rational drug design. nih.gov

Design Strategies for Novel Hybrid Quinoline Scaffolds

A prominent strategy in modern drug discovery is the creation of "hybrid molecules," which involves covalently linking two or more distinct pharmacophores into a single chemical entity. frontiersin.org This approach aims to develop agents with improved affinity, better selectivity, or even dual modes of action, which can be particularly useful in combating drug resistance. frontiersin.orgjohnshopkins.edu The quinoline scaffold is an exceptional precursor for the design of such hybrids. frontiersin.orgmedcraveonline.com

Several design strategies have been successfully employed to create novel hybrid quinoline scaffolds:

Fusion with Other Heterocycles: Quinoline has been hybridized with other bioactive heterocyclic rings like piperazine, thiazole, oxadiazole, and triazole. nih.govfrontiersin.orgjohnshopkins.edu For example, novel quinoline-piperazine hybrids coupled with sulfonamides were designed and synthesized as potent antituberculosis agents, with some compounds showing significantly better activity than existing first- and second-line drugs. nih.gov

Combination with Natural Products: The quinoline moiety can be linked to fragments of natural products to leverage their inherent biological activities. A hybrid of artemisinin (B1665778) and mefloquine (B1676156) (a quinoline derivative) was developed as an antimalarial agent with improved metabolic stability and activity. nih.gov

Multi-Target-Directed Ligands (MTDLs): In complex diseases like Alzheimer's, targeting multiple pathogenic factors simultaneously can be more effective. Hybrid compounds are designed to interact with more than one target. For instance, quinoline-rivastigmine hybrids were designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

Structural Modification of Leads: Starting from a known bioactive quinoline compound, structural modifications and hybridizations can lead to new candidates. This was the approach used to design novel cytotoxic agents by creating hybrids of quinoline and dihydropyrimidinone, based on the structure of monastrol. ekb.eg

These strategies underscore the versatility of the quinoline scaffold as a building block for creating complex and potentially more effective therapeutic agents through rational design. frontiersin.orgmedcraveonline.com

Optimization of Specific Substitutions for Targeted Biological Effects

The optimization of substituents on the quinoline ring is a fundamental strategy to enhance desired biological effects and improve pharmacokinetic properties. Specific chemical modifications, such as halogenation, the introduction of hydroxyl/methoxy groups, and methylation, have proven particularly effective.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) is a common tactic in medicinal chemistry. Halogens can modulate a compound's electronic properties, lipophilicity, and metabolic stability. For example, the introduction of a fluorine atom at the C-6 position of the quinoline ring is known to significantly enhance antibacterial activity. orientjchem.org In another study, halogenated quinolines (HQs) were found to be potent agents for eradicating bacterial biofilms. nih.govlookchem.com Metal-free, regioselective methods have been developed for the C-5 halogenation of 8-substituted quinolines, providing an economical route to new derivatives with potential biological interest. rsc.org

Hydroxyl/Methoxy Groups: These groups can act as hydrogen bond donors (-OH) or acceptors (-OH, -OCH3), which can be critical for target binding. Their presence and position can significantly impact bioactivity. SAR studies on quinoline-based anticancer drugs have shown that a hydroxyl or methoxy group at the C-7 position can improve antitumor activity. orientjchem.org In a series of cholinesterase inhibitors, derivatives with a para-methoxy group were more potent than those with a para-hydroxy group. nih.gov The location of a hydroxyl group is also critical for antioxidant activity. mdpi.com

Methylation: The addition of methyl groups can influence a compound's lipophilicity, steric profile, and metabolism. ontosight.ai In one study, indole-quinoline derivatives with a methyl group at the C-5 position of the quinoline ring showed more potent anticancer activity than the corresponding C-6 substituted derivatives. biointerfaceresearch.com Methylation can also be used to block metabolically labile sites or to probe steric tolerance in a receptor's binding pocket.

The targeted application of these and other substituents allows medicinal chemists to systematically optimize a lead compound like this compound to achieve a desired therapeutic profile.

The table below provides examples of how specific substitutions on the quinoline scaffold have been optimized for different biological targets.

Substitution Type Position on Quinoline Effect Targeted Biological Effect Reference
Halogenation (Fluorine)6Increased potencyAntibacterial orientjchem.org
Halogenation2, 5, 8Potent activityAntibacterial / Biofilm Eradication nih.govlookchem.comrsc.org
Hydroxyl/Methoxy7Improved activityAnticancer orientjchem.org
Methoxy(on attached phenyl)Increased potency over HydroxylCholinesterase Inhibition nih.gov
Methylation5Increased potency over position 6Anticancer biointerfaceresearch.com

Computational and in Silico Investigations of N Methyl N Quinolin 6 Ylmethyl Amine Research

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as N-Methyl-N-(quinolin-6-ylmethyl)amine, might interact with a biological target, typically a protein or enzyme.

Research on various quinoline (B57606) derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets and elucidating binding mechanisms. For instance, docking studies on novel quinoline-amidrazone hybrids have been used to propose their mechanism of action as c-Abl kinase inhibitors pensoft.net. Similarly, molecular docking of 2-chloro N-substituted amino quinolines against proteins in the PI3K/AKT/mTOR pathway has revealed potential anticancer activity researchgate.net. These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

For this compound, molecular docking could be employed to screen a wide range of biological targets associated with various diseases. The binding affinity and interaction patterns can be calculated, providing insights into its potential efficacy. The results from such analyses are typically presented in terms of binding energy scores, with lower scores indicating a more favorable interaction.

Table 1: Illustrative Molecular Docking Data for a Hypothetical Target

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesLYS778, DT8, DA12
Hydrogen Bonds2
Hydrophobic Interactions5

Note: The data in this table is illustrative and based on findings for similar quinoline derivatives nih.gov.

Molecular Dynamics Simulations for Conformational Studies and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for understanding the conformational changes that may occur upon ligand binding and for assessing the stability of the ligand-target complex.

MD simulations have been successfully applied to study quinoline derivatives as potential inhibitors of enzymes like acetylcholinesterase, a target in Alzheimer's disease research researchgate.net. These simulations can reveal key intermolecular interactions and provide a more accurate calculation of binding energies researchgate.net. For this compound, MD simulations could be used to validate the binding poses predicted by molecular docking and to analyze the dynamic behavior of the complex. This would provide a more comprehensive understanding of its interaction with a potential biological target.

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

Numerous online servers and software are available to predict the ADMET properties of compounds. For quinoline derivatives, these predictions have been used to assess their potential for oral bioavailability and to flag any potential toxicity issues nih.govucj.org.ua. Parameters such as intestinal absorption, blood-brain barrier penetration, and potential for mutagenicity or carcinogenicity are commonly evaluated ucj.org.ua. Predicting the ADMET profile of this compound would be a crucial step in evaluating its potential as a drug candidate.

Table 2: Predicted ADMET Properties of a Representative Quinoline Derivative

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighGood oral bioavailability
Blood-Brain Barrier PenetrationLowReduced potential for CNS side effects
MutagenicityNon-MutagenLow risk of genetic damage
CarcinogenicityNegativeLow risk of causing cancer

Note: This data is based on general findings for quinoline derivatives and serves as an example nih.govmdpi.com.

Machine Learning Algorithms in Quinoline Derivative Discovery

Machine learning (ML) is increasingly being used to accelerate drug discovery by building predictive models from large datasets. In the context of quinoline derivatives, ML models can be trained to predict various properties, such as biological activity or reaction site selectivity researchgate.net. These models can then be used to screen virtual libraries of compounds and prioritize those with the highest probability of success. For this compound, ML could be utilized to predict its biological activities against a range of targets based on its structural features and in comparison to a database of known active and inactive quinoline compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.

For quinoline derivatives, 3D-QSAR models have been developed to understand the structure-activity relationships for their inhibitory effects on specific kinases nih.gov. These models provide valuable insights into the structural requirements for potent activity and can guide the design of more effective analogs. A QSAR study of this compound would involve generating various molecular descriptors and correlating them with its (hypothetical or experimentally determined) biological activity to build a predictive model.

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal structure. It provides a way to map the different types of close contacts between molecules, such as hydrogen bonds and π-π stacking interactions. This information is crucial for understanding the packing of molecules in the solid state and can provide insights into their physical properties.

This analysis has been applied to quinoline derivatives to confirm the presence of specific intermolecular interactions that contribute to their supramolecular structures nih.govnih.gov. For this compound, Hirshfeld surface analysis of its crystal structure would reveal the nature and extent of its intermolecular interactions, which can influence properties like solubility and melting point.

Preclinical Evaluation and Translational Potential of N Methyl N Quinolin 6 Ylmethyl Amine Analogs

In Vitro Cellular Assay Systems for Efficacy and Selectivity

The initial phase of preclinical assessment for N-Methyl-N-(quinolin-6-ylmethyl)amine analogs relies on in vitro cellular assay systems to determine their biological activity and specificity. These assays are fundamental for high-throughput screening and for elucidating the mechanism of action. Quinoline (B57606) derivatives are frequently evaluated for their cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. rsc.orgmdpi.com For instance, the National Cancer Institute (NCI) employs a panel of 60 different cancer cell lines to screen novel compounds, providing a broad spectrum of activity. rsc.org

Beyond general cytotoxicity, specific mechanistic assays are employed. For analogs designed as anticancer agents, evaluations may include tubulin polymerization inhibition assays, cell cycle analysis via flow cytometry, and apoptosis assays. rsc.org If the intended targets are enzymes, specific inhibition assays are crucial. Quinoline analogs have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen (B147801) synthase kinase 3-beta (GSK3β). nih.gov Similarly, their ability to inhibit DNA topoisomerases I and IIα is a key assay for potential anticancer applications. mdpi.com In the context of infectious diseases, the efficacy of quinoline derivatives is assessed through antimicrobial assays that determine their activity against various bacterial and fungal strains. acs.org

The selectivity of the analogs is a critical parameter, often assessed by comparing their activity in cancer cell lines versus normal cell lines (e.g., murine fibroblasts) or by evaluating their inhibitory concentration against a panel of related and unrelated enzymes or receptors. nih.govnih.gov For example, the selectivity of muscarinic receptor agonists has been determined by comparing binding and functional activity across different receptor subtypes (M1-M5). nih.gov

Table 1: Overview of In Vitro Assay Systems for Quinoline Analogs

Assay Type Purpose Target/Model System Key Parameters Measured
Antiproliferative Assays To assess cytotoxic and growth-inhibitory effects. Panel of human cancer cell lines (e.g., NCI-60, NUGC-3, HCT-15, MDA-MB-231). rsc.orgmdpi.com GI50 (50% growth inhibition), CC50 (50% cytotoxic concentration). mdpi.commdpi.com
Enzyme Inhibition Assays To determine the potency and selectivity of enzyme inhibition. Purified enzymes (e.g., AChE, BACE1, GSK3β, Topoisomerase I/IIα, PI4K). mdpi.comnih.govacs.org IC50 (50% inhibitory concentration). nih.govacs.org
Mechanistic Cellular Assays To elucidate the cellular mechanism of action. Specific cancer cell lines (e.g., MDA-MB-231). rsc.org Cell cycle arrest (e.g., at G2/M phase), induction of apoptosis, inhibition of tubulin polymerization. rsc.org
Antimicrobial Assays To evaluate activity against microbial pathogens. Bacterial and fungal strains (e.g., S. aureus, C. glabrata). acs.orgnih.gov Minimum Inhibitory Concentration (MIC), Zone of Inhibition. acs.org
Receptor Binding & Functional Assays To characterize interaction with specific receptors. Cell membranes expressing recombinant receptors (e.g., muscarinic M1). nih.govnih.gov Kd (dissociation constant), EC50 (50% effective concentration), Emax (maximum effect). nih.govnih.gov

Three-Dimensional (3D) Cellular Models and Organoid Systems in Efficacy Assessment

To bridge the gap between traditional two-dimensional (2D) cell culture and in vivo systems, three-dimensional (3D) cellular models and organoids are increasingly utilized in efficacy assessments. mdpi.comnih.gov These models, which include spheroids and patient-derived organoids, more accurately replicate the complex microenvironment of native tissues, including cell-cell interactions, nutrient gradients, and cellular heterogeneity. nih.govresearchgate.net This enhanced physiological relevance provides a more predictive platform for evaluating the efficacy of therapeutic candidates like this compound analogs. mdpi.com

Studies have demonstrated that cells cultured in 3D systems often exhibit different sensitivities to therapeutic agents compared to their 2D counterparts. researchgate.net For example, 3D cell line organoids (CLOs) derived from pancreatic cancer were shown to have a therapeutic response profile more similar to parental organoids, whereas 2D cell lines were generally less responsive to the tested drugs. researchgate.net Organoids can be derived from patient tumors, offering a platform for personalized medicine by testing a compound's efficacy on a model that reflects a specific patient's disease. mdpi.com Furthermore, these advanced models are valuable for studying complex biological processes such as drug penetration and resistance, providing critical data before moving into more complex in vivo studies. nih.gov Brain organoids, for instance, have been used to predict the permeability of new compounds across the central nervous system. nih.gov

Table 2: Comparison of 2D and 3D Cell Culture Models for Efficacy Assessment

Feature 2D Cell Culture Models 3D Cellular Models (Spheroids, Organoids)
Cellular Architecture Monolayer of cells on a flat surface. Spheroidal or complex multi-layered structures. nih.gov
Physiological Relevance Limited; lacks tissue-specific architecture and complex cell interactions. mdpi.com High; mimics in vivo tissue microenvironment, cellular heterogeneity, and gradients. mdpi.comnih.gov
Predictive Power Lower; often results in higher failure rates in later clinical stages. nih.gov Higher; provides more accurate data on drug sensitivity and efficacy. researchgate.netnih.gov
Applications High-throughput screening, basic mechanistic studies. Efficacy testing, drug resistance studies, personalized medicine, toxicity assessment. researchgate.net
Complexity & Cost Relatively simple and low-cost. More complex, time-consuming, and costly to establish and maintain. researchgate.net

Pharmacological Validation in Relevant In Vivo Models

Following promising in vitro results, the pharmacological effects of this compound analogs must be validated in relevant in vivo models. These studies are essential to understand how the compound behaves in a complex, whole-organism system. The choice of the animal model is critical and depends on the therapeutic indication.

For infectious diseases, mouse models are commonly used. For instance, the in vivo synergy of quinoline-based efflux pump inhibitors with the antibiotic ciprofloxacin (B1669076) has been demonstrated in a mouse infection model using female BALB/c mice infected with Staphylococcus aureus. nih.gov In the field of antimalarials, the efficacy of novel quinoline derivatives has been evaluated in mouse models infected with Plasmodium berghei or in humanized mouse models of malaria infection. acs.orgmdpi.com

To assess target engagement and selectivity in vivo, specialized models such as knockout mice are invaluable. For example, the M1-preferring selectivity of a muscarinic agonist was confirmed in vivo by observing a significant reduction in cortical occupancy in M1 receptor knockout mice compared to wild-type mice. nih.gov These in vivo studies provide the first indication of a compound's potential efficacy in a living system, forming a critical link between laboratory findings and potential clinical application.

Table 3: Examples of In Vivo Models for Pharmacological Validation of Quinoline Analogs

Therapeutic Area Animal Model Compound Type Purpose of Study Key Findings
Bacterial Infections Female BALB/c mice. nih.gov Quinoline-based NorA efflux pump inhibitor. nih.gov To assess in vivo synergy with ciprofloxacin (CPX). nih.gov The inhibitor enhanced the efficacy of CPX in a mouse infection model. nih.gov
Malaria Mouse P. berghei model. mdpi.com 4-amino-7-chloroquinoline derivative. mdpi.com To evaluate in vivo antimalarial activity. mdpi.com The compound demonstrated potent in vivo activity. mdpi.com
Malaria Humanized mouse malaria infection model. acs.org Imidazoquinoline derivative. acs.org To determine in vivo efficacy against human malaria parasites. acs.org Compound showed efficacy in the humanized mouse model. acs.org
Neuroscience/Receptor Selectivity Wild-type and M1 mAChR knockout mice. nih.gov Selective M1 muscarinic receptor agonist. nih.gov To confirm in vivo receptor selectivity and target engagement. nih.gov A 78% reduction in cortical occupancy was observed in M1 knockout mice, confirming selectivity. nih.gov

Biopharmaceutical Assessment and Permeability Studies

The translational potential of a drug candidate is heavily dependent on its biopharmaceutical properties, often summarized by its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For orally administered drugs, permeability and bioavailability are paramount. In vitro and in vivo ADME studies are conducted on promising quinoline analogs to ensure they can reach their target site in sufficient concentrations. mdpi.com

Pharmacokinetic studies in animals determine key parameters such as the time to maximum plasma concentration (tmax), protein binding, metabolic pathways, and elimination half-life. wikipedia.org For example, pharmacokinetic analyses of quinoline derivatives developed as VEGFR-2 inhibitors have shown variable absorption rates (tmax from 1-10 hours), high protein binding (>90%), and metabolism primarily through cytochrome P450 enzymes like CYP3A4. wikipedia.org Elimination occurs through both feces and urine. wikipedia.org

Changes in drug permeability can be a significant challenge for some quinoline-based drugs. jmpas.com Therefore, assessing the permeability of new analogs is a key step. Preclinical developability profiles for some antimalarial quinoline derivatives have demonstrated excellent oral bioavailability and favorable ADME-Tox properties in multiple species, including rats and dogs, highlighting their potential for further development. mdpi.com This comprehensive biopharmaceutical assessment is crucial for selecting candidates with the highest probability of success in clinical trials.

Table 4: Summary of Pharmacokinetic Properties of Selected Quinoline Derivatives

Compound Class Absorption (tmax) Protein Binding Metabolism Elimination Half-life
Quinoline/Quinazoline VEGFR-2 Inhibitors 1–10 hours. wikipedia.org High (90-99%). wikipedia.org Primarily CYP3A4, other pathways. wikipedia.org Mostly in feces, also in urine. wikipedia.org Variable (e.g., 99 hours for cabozatinib, 19 days for vandetanib). wikipedia.org
Urea-based VEGFR-2 Inhibitors (e.g., Sorafenib) ~3-4 hours. wikipedia.org High (99.5%). wikipedia.org Oxidative metabolism (CYP3A4) and glucuronidation (UGT1A9). wikipedia.org Mostly in feces (~70-80%), also in urine. wikipedia.org 20-48 hours. wikipedia.org
4-aminoquinoline Antimalarials Not specified Not specified Not specified Not specified Not specified

Future Research Directions and Therapeutic Prospects for N Methyl N Quinolin 6 Ylmethyl Amine

Discovery and Synthesis of Next-Generation N-Methyl-N-(quinolin-6-ylmethyl)amine Derivatives

The development of next-generation derivatives of this compound hinges on established and innovative synthetic methodologies applicable to the quinoline (B57606) scaffold. ijpsr.com Future research will likely focus on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. General strategies for creating diverse quinoline analogues often involve reactions like reductive amination and aromatic nucleophilic substitution. researchgate.net For instance, new derivatives could be synthesized by introducing various substituents onto the quinoline ring or by modifying the methylamine (B109427) side chain.

Synthetic approaches could involve multi-step reactions starting from commercially available precursors like 6-hydroxylquinoline or 6-aminoquinoline. researchgate.net The Vilsmeier-Haack reaction, for example, can be employed to introduce functional groups that serve as handles for further elaboration. researchgate.net Researchers may explore a range of aldehydes and amines in condensation reactions followed by cyclization to generate novel quinoline cores. nih.gov The synthesis of a library of analogues would be a crucial first step, allowing for systematic structure-activity relationship (SAR) studies.

Table 1: Potential Synthetic Strategies for Generating Derivatives

Synthetic StrategyDescriptionPotential Modification Site
Reductive AminationReaction of a carbonyl group with an amine in the presence of a reducing agent to form a new amine.Modification of the N-methyl group or synthesis of analogues with different alkyl/aryl groups on the nitrogen.
Aromatic Nucleophilic SubstitutionReplacement of a leaving group on the quinoline ring with a nucleophile.Introduction of various functional groups (e.g., halogens, hydroxyls, amines) onto the quinoline nucleus.
Vilsmeier-Haack ReactionA method to formylate an activated aromatic ring, creating an aldehyde group for further functionalization.Introduction of a formyl group on the quinoline ring to serve as a precursor for more complex side chains.
Knoevenagel CondensationA reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, followed by cyclization.Construction of novel, substituted quinoline ring systems. nih.gov

Exploration of Novel Therapeutic Indications and Disease Targets

The quinoline motif is a well-established pharmacophore present in numerous drugs with a wide array of biological activities. nih.govorientjchem.org Derivatives of this scaffold have demonstrated significant potential across various therapeutic areas, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral applications. ijpsr.comorientjchem.org Consequently, a key future direction for this compound and its next-generation derivatives would be systematic screening against a broad panel of disease targets.

Given the prevalence of quinoline-based compounds in oncology, exploring their efficacy against different cancer cell lines is a logical step. ontosight.aimdpi.com Many quinoline derivatives exert their anticancer effects by inducing apoptosis or inhibiting angiogenesis. nih.gov Another promising area is infectious diseases, where quinolines have a long history, particularly as antimalarials. nih.gov The investigation could also extend to neurological disorders, where certain quinoline compounds have shown promise in reducing inflammation and preventing cell damage. ontosight.ai The identification of specific molecular targets, such as kinases or epigenetic regulators like m6A methyltransferases, could reveal novel mechanisms of action and open up new therapeutic avenues. mdpi.comnih.gov

Integration of Advanced Computational Methodologies for Lead Optimization and Design

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. For this compound derivatives, integrating these methodologies will be critical for rational design. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build predictive models that correlate the structural features of the molecules with their biological activity. mdpi.com

Molecular docking simulations are another powerful tool, allowing researchers to predict how newly designed compounds will bind to the active site of a specific protein target, such as a serine/threonine protein kinase. mdpi.com By analyzing these interactions, modifications can be proposed to improve binding affinity and selectivity. Furthermore, computational methods can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify candidates with better drug-like characteristics early in the discovery process. mdpi.com These in-silico approaches reduce the number of compounds that need to be synthesized and tested, making the research and development process more efficient and cost-effective. mdpi.com

Table 2: Computational Approaches in Quinoline Derivative Design

Computational MethodApplication in Drug DesignPotential Benefit for Derivatives
3D-QSAR / CoMFAEstablishes a correlation between the 3D structural properties of molecules and their biological activity. mdpi.comGuides the design of new derivatives with enhanced potency by identifying key structural features.
Molecular DockingPredicts the preferred orientation and binding affinity of a ligand to a macromolecular target. mdpi.comOptimizes interactions with specific disease targets (e.g., kinases, enzymes) to improve selectivity and efficacy.
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules to understand the dynamic behavior of the ligand-protein complex. mdpi.comAssesses the stability of the binding pose and provides insights into the conformational changes upon binding.
ADME PredictionIn-silico evaluation of pharmacokinetic properties like absorption, distribution, metabolism, and excretion.Prioritizes the synthesis of compounds with favorable bioavailability and metabolic stability profiles.

Strategies for Enhanced Bioavailability and Targeted Delivery (e.g., Prodrug Design)

A significant challenge in drug development is overcoming poor aqueous solubility and limited bioavailability, which can hinder the therapeutic potential of promising compounds. nih.govnih.gov Future research on this compound derivatives should incorporate strategies to address these issues. One of the most effective approaches is prodrug design. youtube.com A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. youtube.com

For a compound like this compound, which contains a secondary amine, various prodrug strategies could be applied. For example, linking the amine to a carrier molecule can enhance water solubility or lipophilicity to improve absorption across biological membranes. nih.govnih.gov This approach has been successfully used for other quinoline-based drugs to improve their pharmacokinetic profiles. nih.gov Another strategy involves designing prodrugs that are activated by specific enzymes present at the target site, thereby achieving site-specific drug delivery and reducing systemic toxicity. youtube.com Other bioavailability enhancement techniques that could be explored include the use of nanoparticles, solid dispersions, and cyclodextrins. nih.gov

Investigation of Polypharmacology and Combination Therapies

The traditional "one drug, one target" paradigm is increasingly being complemented by polypharmacology, where a single drug is designed to interact with multiple targets simultaneously. This approach can be particularly effective for complex diseases like cancer, where multiple pathways are dysregulated. The quinoline scaffold is a versatile platform for developing such multi-target agents. orientjchem.org Future research could focus on designing derivatives of this compound that modulate several related targets within a disease pathway, potentially leading to synergistic effects and a reduced likelihood of drug resistance.

In parallel, exploring the use of this compound derivatives in combination with existing therapeutic agents is a promising avenue. Combination therapy is a cornerstone of treatment for many diseases. By pairing a novel quinoline derivative with a standard-of-care drug, it may be possible to achieve enhanced efficacy, overcome resistance mechanisms, or reduce the required doses of one or both agents, thereby minimizing side effects. Initial studies would involve in-vitro screening of various drug combinations to identify synergistic or additive interactions, followed by in-vivo studies to validate these findings.

Q & A

Basic: What are the standard synthetic routes for N-Methyl-N-(quinolin-6-ylmethyl)amine, and how are reaction conditions optimized?

Methodological Answer:
Reductive amination is a common approach for synthesizing tertiary amines like this compound. A Pd/NiO catalyst system under hydrogen atmosphere (25°C, 10 hours) has been used for analogous compounds, yielding high purity (>95%) products . Key parameters include:

  • Stoichiometry: Excess amine to drive the reaction.
  • Catalyst loading: 1.1 wt% Pd/NiO for efficient hydrogenation.
  • Purification: Filtration and evaporation to isolate the product.
    For quinolyl derivatives, substituent steric effects may require adjusted solvent systems (e.g., methanol/acetonitrile mixtures) to enhance solubility.

Advanced: How can alternative catalytic systems (e.g., SnCl₄/InCl₃) improve selectivity in synthesizing quinoline-based amines?

Methodological Answer:
Metal chloride catalysts like SnCl₄ or InCl₃ enable cyclization of propargyl aniline derivatives to form quinoline scaffolds. For example, 4,5-dimethyl-N1-(prop-2-yn-1-yl)aniline undergoes cyclization with SnCl₄ to yield 2,6,7-trimethylquinazoline . Adapting this to this compound synthesis would involve:

  • Substrate design: Introducing a methyl group at the quinolin-6 position.
  • Reaction monitoring: Tracking intermediates via TLC or HPLC to optimize cyclization time.
  • Post-reduction steps: Selective hydrogenation to retain the methylamine moiety.

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Quinoline aromatic protons (δ 7.5–9.0 ppm, multiplet).
    • Methylene bridge (N-CH₂-Quinoline, δ ~4.5 ppm, singlet).
    • N-Methyl group (δ ~2.3 ppm, singlet) .
  • HRMS: Exact mass confirmation (e.g., C₁₂H₁₃N₃ requires m/z 199.1109).
  • IR: Stretching vibrations for C-N (1250–1350 cm⁻¹) and quinoline C=C (1600 cm⁻¹).

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in quinoline-amine stereochemistry?

Methodological Answer:
Crystallographic refinement using SHELXL (e.g., for 4-Chloro-6-methyl-N-(4-methylphenyl)-quinolin-2-amine) reveals bond angles, torsion angles, and packing interactions. Steps include:

  • Crystal growth: Slow evaporation from DCM/hexane.
  • Data collection: Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically . Contradictions in NMR vs. crystallographic data (e.g., unexpected proton coupling) may indicate polymorphism or solvent inclusion.

Basic: What are the primary applications of this compound in coordination chemistry?

Methodological Answer:
As a tridentate ligand, it coordinates transition metals (Mn, Co, Ni) via the quinoline nitrogen, methylamine nitrogen, and methylene bridge. Example applications:

  • Catalysis: Nickel complexes for C-C coupling reactions.
  • Magnetic studies: Cobalt(II) complexes with spin-crossover behavior .
  • Biological probes: Fluorescent Zn²⁺ sensors via quinoline-metal charge transfer.

Advanced: How do electronic modifications (e.g., electron-withdrawing groups) on the quinoline ring affect metal-ligand binding kinetics?

Methodological Answer:
Introducing substituents (e.g., -NO₂ at C-4) alters electron density at the coordinating nitrogen. Kinetic studies (stopped-flow spectroscopy) show:

  • Electron-withdrawing groups: Increase Lewis acidity of the metal center, accelerating ligand substitution (e.g., k₁ = 1.2 × 10³ M⁻¹s⁻¹ for nitro-substituted vs. 8.5 × 10² M⁻¹s⁻¹ for methyl-substituted complexes).
  • Steric effects: Bulky groups (e.g., -Ph at C-6) reduce binding affinity by 30–50% .

Basic: How can researchers address contradictory data in reaction yields across synthetic protocols?

Methodological Answer:
Yield discrepancies (e.g., 37% vs. 89% for similar tetrahydroacridin-9-amine derivatives) often arise from:

  • Substituent electronic effects: Electron-donating groups stabilize intermediates.
  • Purification losses: Hydrophobic compounds may require silica gel chromatography instead of evaporation .
  • Catalyst deactivation: Pd/NiO loses activity after 3 cycles due to sulfur poisoning .

Advanced: What methodologies are used to assess purity and stability of this compound under storage?

Methodological Answer:

  • HPLC-UV/HRMS: Detect degradation products (e.g., oxidation to N-oxide at λ = 254 nm).
  • Accelerated stability studies: 40°C/75% RH for 4 weeks; monitor via TGA/DSC for melting point shifts.
  • QC standards: Compare against certified reference materials (e.g., Kanto Reagents’ N-Methyl-N-(4-pyridinylmethyl)amine, 97% purity) .

Basic: What in vitro assays are suitable for preliminary toxicity screening of quinoline-amine derivatives?

Methodological Answer:

  • MTT assay: HepG2 cells exposed to 0.1–100 µM compound for 24h.
  • CYP450 inhibition: Fluorescent probes (e.g., CYP3A4) to assess metabolic interference.
  • Reactive oxygen species (ROS): DCFH-DA assay to quantify oxidative stress .

Advanced: How can computational modeling (DFT/MD) predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Docking studies (AutoDock Vina): Target proteins (e.g., GAPDH) with ligand binding energy < -7.0 kcal/mol indicate high affinity.
  • ADMET prediction: LogP < 3.5 and PSA < 60 Ų ensure blood-brain barrier penetration.
  • MD simulations (NAMD): 100 ns trajectories to assess protein-ligand complex stability .

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